molecular formula C11H11IO2 B2758844 2-(4-Iodobenzoyl)oxolane CAS No. 1094416-86-0

2-(4-Iodobenzoyl)oxolane

Cat. No. B2758844
CAS RN: 1094416-86-0
M. Wt: 302.111
InChI Key: NIGUUNWVSSBRBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Iodobenzoyl)oxolane is a chemical compound with the molecular formula C11H11IO2 and a molecular weight of 302.111 . It is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The IUPAC name for 2-(4-Iodobenzoyl)oxolane is (4-iodophenyl)-(oxolan-2-yl)methanone . Unfortunately, the search results do not provide detailed information about the molecular structure of this compound.

Scientific Research Applications

Oxidation of Alcohols

2-Iodoxybenzenesulfonic acid, a derivative closely related to 2-(4-Iodobenzoyl)oxolane, has been identified as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones using Oxone under nonaqueous conditions. This method offers a highly efficient and selective approach for transforming primary and secondary alcohols to carbonyl compounds, providing a cleaner alternative to traditional oxidation methods (Uyanik, Akakura, & Ishihara, 2009).

Synthesis of Heterocyclic Compounds

The utility of related iodine(V) reagents in organic synthesis, particularly in the synthesis of heterocyclic compounds, has been demonstrated. These reagents facilitate various oxidative transformations, including the synthesis of quinazolinones from aromatic aldehydes and aminobenzamide under mild conditions. This highlights their role in constructing complex molecules with potential pharmaceutical applications (Nagasawa et al., 2015).

Green and Efficient Synthetic Methodologies

Organic synthesis leveraging the catalytic and oxidative properties of 2-(4-Iodobenzoyl)oxolane derivatives promotes green chemistry principles. For instance, IBX (2-iodoxybenzoic acid), a compound related to 2-(4-Iodobenzoyl)oxolane, has been used efficiently under solvent-free conditions in ball milling, highlighting an economical and non-explosive method for organic transformations. This approach conserves the efficiency of the oxidant through multiple cycles, thus contributing to sustainable chemical processes (Achar, Maiti, & Mal, 2014).

properties

IUPAC Name

(4-iodophenyl)-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO2/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h3-6,10H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGUUNWVSSBRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Iodobenzoyl)oxolane

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